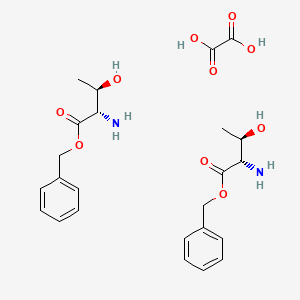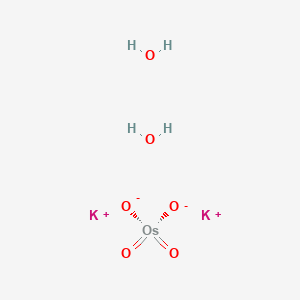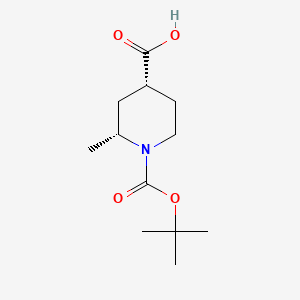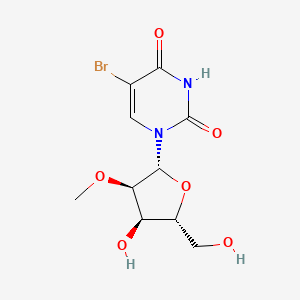
L-Threonine benzyl ester hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine benzyl ester hemioxalate is a chemical compound with the molecular formula C24H32N2O10 . It has a molecular weight of 508.524. This compound is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of this compound involves a reaction with triethylamine in dichloromethane . More details about the synthesis process can be found in the Australian Journal of Chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H32N2O10 . The IUPAC name for this compound is benzyl (2S,3R)-2-amino-3-hydroxybutanoate oxalic acid .Applications De Recherche Scientifique
Polymer Science : L-Threonine derivatives have been used in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates. This involves the creation of polymers with potential applications in biodegradable plastics and other materials. For instance, the polymerization of L-Threonine-based cyclic carbonates was examined, leading to the formation of corresponding polycarbonates (Sanda, Kamatani, & Endo, 2001).
Biochemistry and Drug Development : L-Threonine derivatives have been utilized in the synthesis of O-peptide derivatives, which are important for understanding peptide and protein functions and for drug development. For example, a study explored the synthesis of threonine O-peptides via ring-opening reactions of aziridine peptide with carboxylic acid, leading to derivatives of L-threonine peptide without racemization (Tanaka, Nakajima, Maeda, Nakamura, Hayashi, & Okawa, 1979).
Organic Synthesis : The compound has been used in crystallization-induced dynamic resolution for the asymmetric synthesis of arylacetates, demonstrating its utility in creating optically active compounds, which are crucial in pharmaceutical synthesis (Park, Kim, Lee, & Park, 2014).
Molecular Recognition Studies : L-Threonine derivatives have played a role in molecular recognition studies, particularly in understanding interactions between nucleic acids and peptides. This is exemplified by the structural analysis of dipeptides like L-threonine benzyl ester, aiding in the understanding of amino acid and nucleic acid interactions (Doi, Asano, & Ishida, 1999).
Glycopeptide Synthesis : L-Threonine derivatives are used in the synthesis of complex glycopeptides, which are important in studying cell-surface interactions and potential therapeutic applications. An example is the synthesis of protected disialylated glycohexaosyl threonine present on activated T-lymphocytes (Singh, Nakahara, & Ito, 2000).
Safety and Hazards
Safety measures for handling L-Threonine benzyl ester hemioxalate include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .
Propriétés
IUPAC Name |
benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJCFJXVAXCRR-FFKFEZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662433 |
Source


|
| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86088-59-7 |
Source


|
| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)
![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)
![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)
